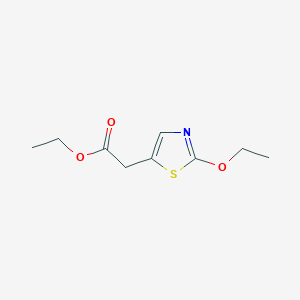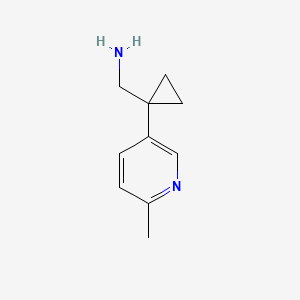
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to Methanamine: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine
- Cyclopropyl(6-fluoro-2-methylpyridin-3-yl)methanamine
Uniqueness
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
[1-(6-methylpyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Clave InChI |
PAIUGKPMIAZLKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


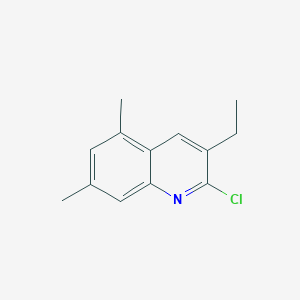

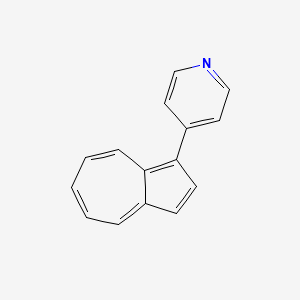
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)
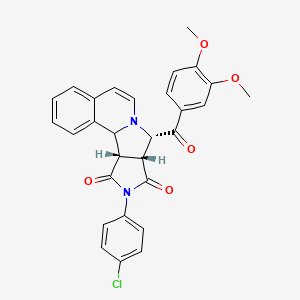
![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
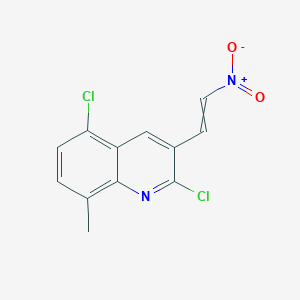
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)

